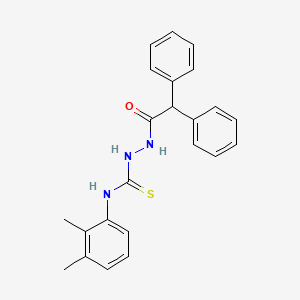

N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide

Description

N-(2,3-Dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a dimethylphenyl group at the N-terminal and a diphenylacetyl moiety attached to the hydrazinecarbothioamide backbone. Its molecular formula is C₂₃H₂₃N₃OS (based on structural analogs in and synthetic pathways in ). The compound’s structure combines lipophilic aromatic groups (diphenylacetyl and dimethylphenyl) with a polar thiosemicarbazide core, making it a candidate for diverse biological applications, including antioxidant and anticancer activities .

Properties

Molecular Formula |

C23H23N3OS |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

1-(2,3-dimethylphenyl)-3-[(2,2-diphenylacetyl)amino]thiourea |

InChI |

InChI=1S/C23H23N3OS/c1-16-10-9-15-20(17(16)2)24-23(28)26-25-22(27)21(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-15,21H,1-2H3,(H,25,27)(H2,24,26,28) |

InChI Key |

SJMKMPYIMBEGSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Biological Activity

N-(2,3-Dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide is , with a molecular weight of 320.43 g/mol. The compound features a hydrazinecarbothioamide moiety, which is known for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The hydrazine functional group is known to exhibit reactivity towards electrophiles, which may contribute to its pharmacological effects. Additionally, the presence of the diphenylacetyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antioxidant Activity

Research indicates that compounds similar to hydrazinecarbothioamides possess notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

N-(2,3-Dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide has demonstrated anti-inflammatory activity in several studies. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.

Anticancer Potential

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation. For instance, hydrazine derivatives have been shown to interfere with DNA replication and repair processes in cancer cells.

Case Studies and Research Findings

- Study on Antioxidant Activity : A comparative study evaluated the antioxidant activities of various hydrazine derivatives, including N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide. The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls .

- Anti-inflammatory Research : In vitro assays demonstrated that this compound effectively reduced the secretion of TNF-α and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Assays : A series of cytotoxicity tests against breast cancer cell lines revealed that N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide inhibited cell growth with an IC50 value indicating moderate potency .

Comparative Biological Activity Table

Scientific Research Applications

Preliminary studies indicate that N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide may exhibit several promising biological activities:

- Antimicrobial Properties : Compounds with similar structures have shown significant antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential for further development in antimicrobial therapies.

- Cytotoxicity : Research indicates that derivatives of this compound may demonstrate selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. For instance, similar compounds have been noted to inhibit acetylcholinesterase, which is significant in neurodegenerative diseases.

Potential Applications

N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide has potential applications across various fields:

- Medicinal Chemistry : Its promising biological activities make it a candidate for further research into therapeutic agents targeting infections and cancer.

- Agrochemicals : The compound's antimicrobial properties suggest potential use in agricultural settings as a pesticide or fungicide.

Case Studies and Research Findings

Several studies have investigated the biological effects and mechanisms of action associated with compounds structurally similar to N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide:

- Anticancer Activity Study : A study demonstrated that derivatives exhibited significant cytotoxic effects on various cancer cell lines, leading to apoptosis through mechanisms involving reactive oxygen species (ROS) generation.

- Antimicrobial Efficacy Research : Another study focused on the antimicrobial properties of related compounds, revealing effective inhibition against multiple bacterial strains and highlighting the need for further exploration into structure-activity relationships.

- Enzyme Interaction Studies : Research has shown that similar compounds can effectively inhibit enzymes critical for disease progression, indicating a pathway for developing new therapeutic agents targeting metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Lipophilicity and Bioactivity

N-(Dimethylphenyl)hydrazinecarbothioamides ()

- Substituents : 2,4-, 2,5-, 2,6-, and 3,4-dimethylphenyl groups.

- Key Findings :

- Increasing lipophilicity enhances membrane permeability.

- N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (6) exhibited the highest anticancer activity (IC₅₀ = 0.8 µM/L) against MCF-7 breast cancer cells, comparable to doxorubicin .

- Antioxidant activity was universally high across derivatives due to the thiosemicarbazide moiety’s radical-scavenging properties .

N-(2,3-Dimethylphenyl)hydrazinecarbothioamide ()

- Core Structure : C₉H₁₃N₃S (lacking the diphenylacetyl group).

- Properties : Simpler structure with lower molecular weight (195.29 g/mol) and higher solubility in polar solvents.

Key Differences :

Physicochemical Properties

- Trends :

Antioxidant Activity

- All dimethylphenyl derivatives in showed potent antioxidant activity, attributed to the thiosemicarbazide’s NH and C=S groups, which scavenge reactive oxygen species (ROS) .

- Comparison : The target compound’s diphenylacetyl group may enhance ROS quenching via additional radical stabilization.

Anticancer Activity

- Mechanism : Thiosemicarbazides inhibit ribonucleotide reductase (RNR) and DNA synthesis.

- Compound 6 () : IC₅₀ = 0.8 µM/L (MCF-7 cells).

- Triapine Analogs : IC₅₀ values range from 0.5–5 µM/L, suggesting the target compound’s diphenylacetyl group could modulate potency through hydrophobic interactions with RNR’s allosteric site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.